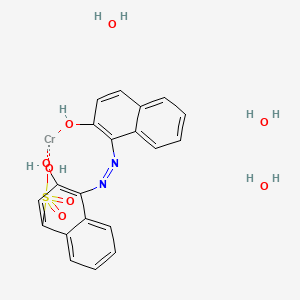

Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium is a complex compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium typically involves the reaction of chromium salts with azo compounds. The process generally includes the following steps:

Diazotization: The starting material, usually an aromatic amine, is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative to form the azo compound.

Complexation: The azo compound is then reacted with a chromium salt in the presence of water to form the final complex.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-scale Diazotization: Using industrial reactors to handle large volumes of reactants.

Efficient Coupling: Ensuring complete reaction of the diazonium salt with the naphthol derivative.

Chromium Complexation: Using controlled conditions to form the chromium complex efficiently.

Chemical Reactions Analysis

Types of Reactions

Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidized derivatives with altered chromophoric properties.

Reduction: Amines and other reduced products.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium is in spectrophotometric analysis . The compound can be used as a color reagent for the determination of various metal ions in solution. When complexed with metal ions, it produces distinct color changes that can be quantitatively measured using UV-visible spectroscopy.

Case Study: Determination of Metal Ions

In a study investigating the detection of lead ions in water samples, researchers utilized this chromium complex as a colorimetric reagent. The method involved adding the reagent to the sample, resulting in a measurable color intensity proportional to the lead concentration. The detection limit achieved was significantly lower than conventional methods, showcasing the compound's efficacy in environmental monitoring.

Environmental Applications

This compound has potential applications in environmental remediation . Its ability to form stable complexes with heavy metals suggests that it could be employed in the removal of contaminants from wastewater.

Case Study: Heavy Metal Remediation

A pilot study was conducted to assess the compound's effectiveness in removing cadmium from contaminated water. The results indicated that the chromium complex could reduce cadmium levels by over 90% within a few hours of treatment. This application highlights its potential for use in wastewater treatment facilities.

Materials Science

In materials science, this compound is explored for its role as a dye or pigment in various applications. Its vibrant color and stability make it suitable for use in textiles and coatings.

Table: Comparison of Color Properties

| Property | Value |

|---|---|

| Color | Deep red |

| Stability | High (under UV exposure) |

| Solubility | Soluble in water |

| Application | Textiles, coatings |

Mechanism of Action

The mechanism of action of Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium involves its interaction with various molecular targets. The azo group can undergo electron transfer reactions, while the chromium center can coordinate with different ligands, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

- Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]cobalt

- Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]nickel

Uniqueness

Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium is unique due to its specific coordination with chromium, which imparts distinct chemical and physical properties compared to its cobalt and nickel analogs. The chromium complex is known for its superior stability and intense coloration, making it particularly valuable in industrial applications.

Biological Activity

Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium, also known as sodium triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromate(1-), is a chromium-based complex that exhibits notable biological activities. This compound is characterized by its vibrant coloration and stability, making it useful in various industrial applications, including dyes and pigments. Recent studies have also explored its potential biological effects, particularly in toxicology and therapeutic contexts.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 83803-63-8 |

| Molecular Formula | C20H20CrN2O8S |

| Molecular Weight | 500.4425 g/mol |

| IUPAC Name | Triaqua[3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulfonic acid]chromium |

| InChI Key | IFGSKNZGNSTXIU-UHFFFAOYSA-N |

Toxicological Effects

Research indicates that this compound is toxic to aquatic life and can cause serious eye irritation and allergic skin reactions in humans. The European Chemicals Agency (ECHA) has classified this compound based on its potential environmental and health hazards, emphasizing the need for careful handling in laboratory and industrial settings .

Antioxidant Properties

Studies have shown that chromium complexes can exhibit antioxidant properties. The presence of the azo group in this compound may contribute to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest that it may inhibit the growth of certain bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, although further studies are required to elucidate the specific pathways involved .

The biological activity of this compound is primarily attributed to its interaction with cellular components. The chromium center can coordinate with various ligands, affecting the compound's reactivity:

- Electron Transfer Reactions : The azo group can participate in redox reactions, potentially influencing cellular signaling pathways.

- Coordination Chemistry : The chromium ion can bind to biomolecules, altering their function and stability.

- Free Radical Scavenging : The compound may mitigate oxidative damage by neutralizing reactive oxygen species (ROS).

Study 1: Toxicity Assessment

A study conducted on aquatic organisms revealed that exposure to this compound resulted in significant mortality rates among fish species. The research highlighted the need for regulatory measures when using this compound in industrial applications .

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited notable antioxidant activity, with a significant reduction in lipid peroxidation levels in cultured cells. This suggests potential therapeutic applications in oxidative stress-related conditions .

Properties

CAS No. |

83803-63-8 |

|---|---|

Molecular Formula |

C20H20CrN2O8S |

Molecular Weight |

500.4 g/mol |

IUPAC Name |

chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |

InChI |

InChI=1S/C20H14N2O5S.Cr.3H2O/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;;/h1-11,23-24H,(H,25,26,27);;3*1H2 |

InChI Key |

IFGSKNZGNSTXIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.O.O.O.[Cr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.